5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde
Description
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 5-position of the benzaldehyde ring and a 4-fluorobenzyloxy substituent at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of non-peptide CCR5 antagonists for therapeutic applications . Its structure combines electronic effects from the electron-withdrawing fluorine and bromine substituents, influencing reactivity and molecular interactions.
Properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVGTRXZCYYPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. Additionally, the presence of the bromine and fluorine atoms may enhance the compound’s reactivity and binding affinity to certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyloxy Group
Structural analogs differ primarily in the substituents on the benzyloxy group, which modulate electronic, steric, and physicochemical properties.
Table 1: Comparison of Key Derivatives
*Calculated based on molecular formula C₁₄H₁₀BrFO₂.
Key Observations:
- Electronic Effects : The 4-fluoro substituent (electron-withdrawing) enhances the aldehyde's electrophilicity compared to electron-donating groups. In contrast, the 4-nitro derivative (4m) exhibits even greater electron withdrawal, reflected in its higher melting point (140–142°C) .
- Biological Relevance : The 4-fluoro analog is preferred in CCR5 antagonist synthesis due to optimal balance between electronic effects and steric bulk, enabling high binding affinity (IC₅₀ = 5.35 ± 0.3 nmol/L in related compounds) .
Heterocyclic Analog: Pyrimidine Replacement
Replacing the benzaldehyde core with pyrimidine alters the aromatic system’s electronic properties.
5-Bromo-2-[(4-fluorobenzyl)oxy]pyrimidine
Biological Activity
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound characterized by its molecular formula and a molecular weight of 309.13 g/mol. This compound features a bromine atom at the 5-position and a fluorobenzyl ether at the 2-position of a benzaldehyde moiety. The unique structural characteristics of this compound make it a significant intermediate in organic synthesis and medicinal chemistry, particularly due to its potential biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for further pharmacological investigations. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to affect the expression levels of genes associated with cell cycle regulation and apoptosis.
Case Studies and Research Findings
A comprehensive review of available literature highlights several case studies focusing on the biological activity of compounds similar to this compound. Below is a summary of key findings:
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation. However, studies on related compounds suggest that they may exhibit moderate to high permeability and potential metabolic instability, which could influence their therapeutic efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
